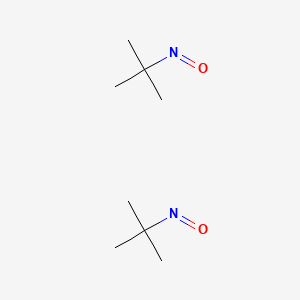

2-Methyl-2-nitrosopropane dimer

Descripción general

Descripción

2-Methyl-2-nitrosopropane dimer is an organic compound with the chemical formula C8H18N2O2This compound is a colorless or light yellow liquid that is used in various chemical applications, particularly as a spin trapping reagent in electron spin resonance studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-2-nitrosopropane dimer is typically synthesized through the oxidation of 2-methyl-2-nitrosopropane. The preparation involves several steps:

Oxidation of tert-butylamine: Potassium permanganate is used to oxidize tert-butylamine to 2-methyl-2-nitropropane.

Reduction to N-tert-butylhydroxylamine: The nitro compound is reduced using aluminum amalgam to form N-tert-butylhydroxylamine.

Formation of 2-Methyl-2-nitrosopropane: The hydroxylamine is then oxidized to form 2-methyl-2-nitrosopropane.

Dimerization: Upon standing at room temperature, 2-methyl-2-nitrosopropane dimerizes to form the dimer.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-nitrosopropane dimer undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to form hydroxylamines.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Aluminum amalgam.

Solvents: Diethyl ether, chloroform.

Major Products

The major products formed from these reactions include nitroxide radicals, aldehydes, and hydroxylamines .

Aplicaciones Científicas De Investigación

Spin Trapping and Radical Detection

Overview : The dimer acts as a spin trap for short-lived free radicals, enabling researchers to study radical-mediated reactions through electron spin resonance (ESR) spectroscopy.

Key Applications :

- Detection of Hydroxyl Radicals : MNP dimer captures hydroxyl radicals (), allowing researchers to analyze radical damage to DNA and other biomolecules. This is crucial for understanding oxidative stress and its implications in various diseases .

- Photochemical Studies : It is employed in photochemistry to characterize free radicals generated during light-induced reactions, providing insights into the mechanisms of photodamage in biological systems .

Biochemical Research

Role in Biochemical Reactions :

- MNP dimer is instrumental in trapping unstable free radicals produced during biochemical processes. It forms stable paramagnetic nitroxide radicals that can be detected and quantified using ESR spectroscopy. This capability is vital for studying enzyme kinetics and protein interactions .

Case Study Example :

- A study demonstrated that MNP dimer effectively traps carbon-centered tyrosyl radicals generated during the oxidation of tyrosine residues in proteins. The resulting EPR spectra provided information on the specific sites of radical attack, enhancing our understanding of protein oxidation mechanisms.

Applications in Drug Development

Pharmacological Insights :

- The compound has been utilized in drug development to investigate the oxidative metabolism of pharmaceuticals. It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism, thereby aiding in the assessment of drug safety and efficacy .

Environmental Chemistry

Study of Environmental Radicals :

- MNP dimer is used to understand the behavior of free radicals in environmental systems, particularly those generated from pollutants. Its ability to trap these radicals helps elucidate their roles in atmospheric chemistry and potential impacts on climate change .

Synthetic Chemistry

Reagent in Organic Synthesis :

- The compound serves as a reagent in organic synthesis processes, particularly in reactions involving nitroso compounds. It facilitates the formation of stable intermediates that can be further manipulated to synthesize complex organic molecules .

Mecanismo De Acción

The mechanism of action of 2-methyl-2-nitrosopropane dimer involves its ability to trap free radicals. The compound binds to unstable radicals, forming stable nitroxide radicals that can be detected and analyzed using ESR spectroscopy. This property makes it valuable in studying radical-mediated processes in chemistry and biology .

Comparación Con Compuestos Similares

2-Methyl-2-nitrosopropane dimer is unique compared to other similar compounds due to its specific structure and reactivity:

Similar Compounds: Ethylamine, ethylenediamine, propylamine, isopropylamine, 1,2-diaminopropane, 1,3-diaminopropane, isobutylamine, tert-butylamine, n-butylamine, sec-butylamine, putrescine.

Uniqueness: Unlike other nitroso compounds, this compound readily dimerizes at room temperature and reverts to the monomer in solution.

Actividad Biológica

2-Methyl-2-nitrosopropane dimer (MNP) is a compound that has garnered attention in biochemical research due to its potential biological activities and interactions with cellular systems. Understanding the biological activity of MNP is crucial for assessing its implications in toxicology, pharmacology, and environmental science.

Chemical Structure and Properties

The dimerization of 2-methyl-2-nitrosopropane results in a compound characterized by its unique nitroso functional groups. The crystal structure of the trans-dimer has been established through X-ray diffraction studies, revealing a monoclinic arrangement with notable bond distances typical for nitroso compounds .

Table 1: Crystal Structure Parameters of this compound

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| a (Å) | 5.9290(18) |

| b (Å) | 10.112(3) |

| c (Å) | 8.751(4) |

| β (°) | 90.80(3) |

Free Radical Generation

MNP has been implicated in the generation of free radicals, which can lead to oxidative stress in biological systems. Studies have shown that MNP interacts with various enzymes, leading to the production of reactive oxygen species (ROS). These free radicals can modify cellular macromolecules, resulting in toxicity and potential cellular damage .

Interaction with Proteins

Research indicates that MNP can modify proteins such as myosin through oxidative mechanisms. The interaction between MNP and myosin has been linked to alterations in ATPase activity, which is crucial for muscle contraction and overall muscle function. This oxidative modification can lead to changes in protein integrity and function, contributing to conditions such as cardiomyopathy and chronic heart failure .

Case Study 1: Myosin Modification

A study explored the effects of MNP on myosin under oxidative stress conditions. The results demonstrated that exposure to MNP resulted in significant modifications to myosin's structure, as evidenced by changes observed through high-performance liquid chromatography (HPLC) and SDS/PAGE analysis. EPR spectroscopy also revealed the presence of multiple radical species generated by the interaction of MNP with activated heme proteins .

Case Study 2: Spin Trapping Experiments

In aqueous solutions, spin trapping techniques have been employed to study the radical species generated from MNP. This research highlighted the ability of MNP to produce carbon-centered radicals, which are capable of damaging cellular components and altering metabolic processes .

The biological activity of MNP can be attributed to several mechanisms:

- Electron Transfer : MNP acts as an electron donor or acceptor in redox reactions, facilitating free radical generation.

- Enzymatic Interference : It inhibits various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Oxidative Stress Induction : The generation of ROS from MNP exposure results in oxidative damage to DNA, proteins, and lipids.

Propiedades

IUPAC Name |

2-methyl-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKJRWITDTTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=O.CC(C)(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6841-96-9 | |

| Record name | 2-Methyl-2-nitrosopropane Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Methyl-2-nitrosopropane dimer function as a spin trap in studying radical damage to DNA?

A1: this compound (MNP) captures short-lived free radicals generated during reactions, forming more stable radical adducts detectable by EPR spectroscopy []. In DNA damage studies, MNP helps identify the radical species formed when hydroxyl radicals (˙OH) react with DNA []. For instance, MNP revealed that the primary site of ˙OH attack in pyrimidine nucleosides and nucleotides is the C5–C6 double bond of the base []. Moreover, MNP helped demonstrate radical transfer from the initial base radical to the sugar-phosphate backbone in both ribose and deoxyribose purines [].

Q2: Are there any challenges in using this compound for electrochemical detection of hydroxyl radicals?

A3: While this compound is a widely used spin trap for hydroxyl radical detection, electrochemical applications present unique challenges []. One major issue is that the electrochemical oxidation of MNP can occur at potentials lower than that required for water oxidation []. This leads to the formation of the same spin trap-OH• adduct, making it difficult to distinguish between radicals generated from water oxidation and those formed by direct MNP oxidation []. This overlap complicates accurate quantification of electrochemically generated hydroxyl radicals using MNP and EPR.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.